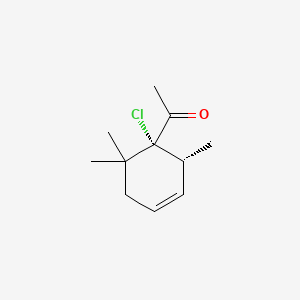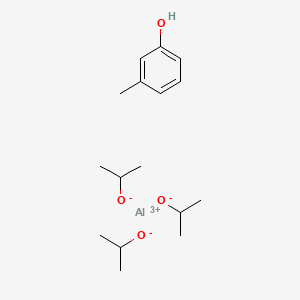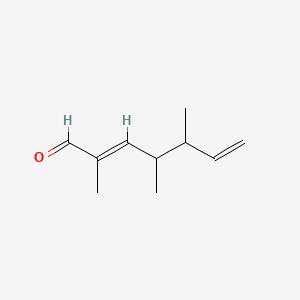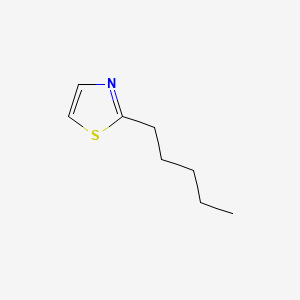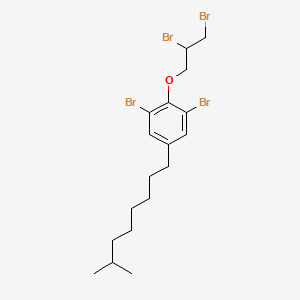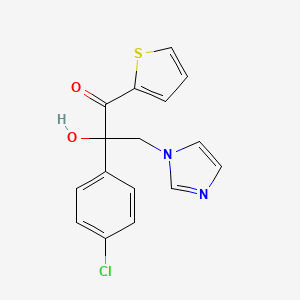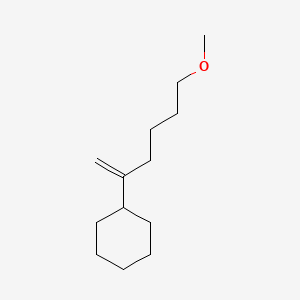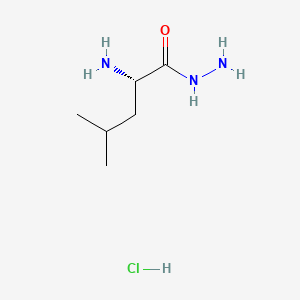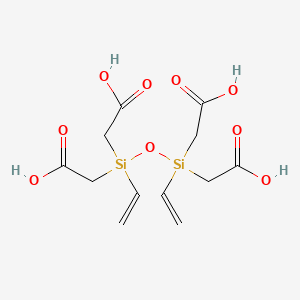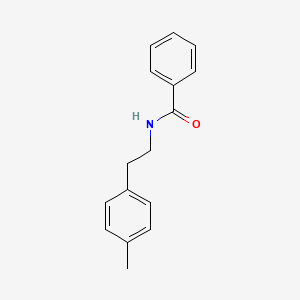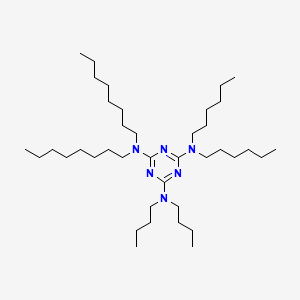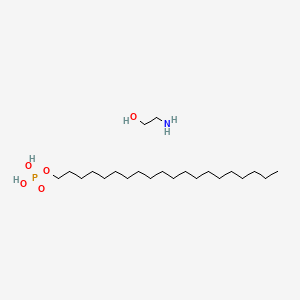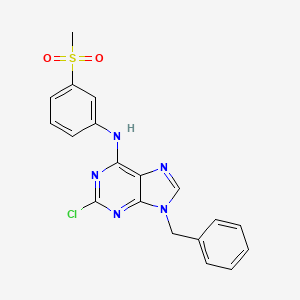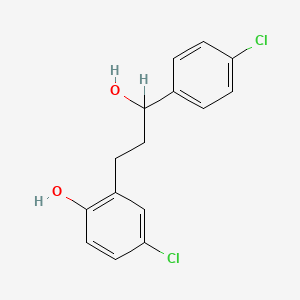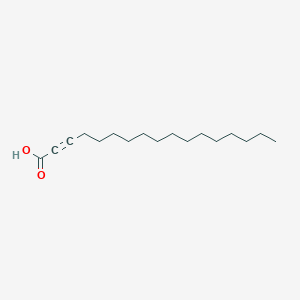
Heptadec-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-2-ynoic acid is a long-chain fatty acid with the molecular formula C17H30O2 It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadec-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ robust catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Heptadec-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields heptadecanoic acid.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of heptadecanedioic acid.
Reduction: Formation of heptadecanoic acid.
Substitution: Formation of various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Heptadec-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of fatty acid desaturases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of heptadec-2-ynoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in fatty acid metabolism, such as fatty acid desaturases. This inhibition can lead to alterations in lipid profiles and affect various cellular processes. The compound’s unique structure allows it to interact with enzyme active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Heptadec-2-ynoic acid can be compared with other long-chain fatty acids, such as:
Heptadecanoic acid: Lacks the triple bond and has different chemical reactivity.
Hexadec-2-ynoic acid: Similar structure but with one less carbon atom.
Octadec-2-ynoic acid: Similar structure but with one more carbon atom.
The presence of the triple bond in this compound distinguishes it from these similar compounds, contributing to its unique chemical properties and reactivity.
Propiedades
Número CAS |
2834-02-8 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
heptadec-2-ynoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19) |
Clave InChI |
VHVMWCWIYITOLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


